molecular formula C22H22N2O6 B2495665 METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1359394-13-0

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2495665
CAS No.: 1359394-13-0
M. Wt: 410.426
InChI Key: PDXGPTVQPXUEHR-UHFFFAOYSA-N
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Description

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyquinoline-2-carboxylic acid with 3-methylphenyl isocyanate under controlled conditions to form the carbamoyl intermediate. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-4-methylquinoline-2-carboxylate
  • 4-Methyl-2,6-dimethoxyphenol
  • Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester

Uniqueness

METHYL 6,7-DIMETHOXY-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 6,7-dimethoxy-4-[2-(3-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-13-6-5-7-14(8-13)23-21(25)12-30-18-11-17(22(26)29-4)24-16-10-20(28-3)19(27-2)9-15(16)18/h5-11H,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXGPTVQPXUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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